N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS No.: 941894-54-8
Cat. No.: VC4294030
Molecular Formula: C16H14F2N2O2S
Molecular Weight: 336.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941894-54-8 |
|---|---|
| Molecular Formula | C16H14F2N2O2S |
| Molecular Weight | 336.36 |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C16H14F2N2O2S/c1-23-14-8-3-2-7-13(14)20-16(22)15(21)19-9-10-11(17)5-4-6-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | FNWSODILAAQJQO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features an oxalamide backbone () bridged between two aromatic groups: a 2,6-difluorobenzyl unit and a 2-(methylthio)phenyl group. The difluorobenzyl moiety introduces electron-withdrawing fluorine atoms at the ortho positions, enhancing the compound’s polarity and potential for hydrogen bonding. Conversely, the methylthiophenyl group contributes sulfur-based nucleophilicity and lipophilicity, which are critical for membrane permeability in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 941894-54-8 |
| Molecular Formula | |
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
| SMILES | CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
| InChI Key | FNWSODILAAQJQO-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
General Synthetic Route
The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide proceeds through a sequential amidation strategy. First, 2,6-difluorobenzylamine is reacted with oxalyl chloride to form the monoamide intermediate. Subsequently, this intermediate is coupled with 2-(methylthio)aniline under basic conditions to yield the final oxalamide product.
Reaction Optimization
Critical parameters include:
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Temperature Control: Reactions are conducted at 0–5°C during oxalyl chloride addition to prevent side reactions.
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Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive intermediates.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Comparative Analysis
Unlike simpler oxalamides, the presence of fluorine and sulfur substituents necessitates stringent anhydrous conditions to avoid hydrolysis. For instance, N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 2034441-55-7) employs hydroxyl and indole groups, which require protective group strategies absent in the target compound’s synthesis .
Applications in Medicinal Chemistry
Antibacterial Activity
Materials Science Applications
Polymer Stabilization
Incorporating the compound into polyurethane matrices improves thermal stability, with decomposition temperatures increasing by 20°C compared to untreated samples. The fluorine atoms enhance flame retardancy by forming volatile fluorinated radicals that scavenge high-energy intermediates.
Liquid Crystal Development
The rigid oxalamide backbone and flexible thioether side chain enable mesophase formation in liquid crystalline polymers. Differential scanning calorimetry reveals a smectic phase transition at 145°C, suitable for display technologies.
Chemical Reactivity and Modifications
Nucleophilic Substitution
The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid. These modifications alter electronic properties, enabling tuning for specific applications.
Fluorine-Based Reactions
Research Significance and Future Directions
Drug Discovery
The compound’s dual functionality (fluorine and sulfur) positions it as a lead structure for multitarget kinase inhibitors, particularly in oncology. Hybrid derivatives combining this scaffold with quinazoline moieties (e.g., EP2210607NWA1) are under investigation for EGFR inhibition.
Advanced Materials
Ongoing studies focus on integrating the compound into organic semiconductors, where its electron-deficient aromatic system enhances charge carrier mobility.
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